molecular formula C13H8FN5O3 B11472827 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11472827
M. Wt: 301.23 g/mol
InChI Key: AASJQEPHBXJBIU-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a nitrophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction between 4-fluorophenol and 3-nitrochlorobenzene to form 3-(4-fluorophenoxy)-5-nitrophenyl intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The tetrazole ring can be reduced to form different derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The fluorophenoxy and nitrophenyl groups contribute to its binding affinity and specificity towards these targets. The tetrazole ring may play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the tetrazole ring.

Properties

Molecular Formula

C13H8FN5O3

Molecular Weight

301.23 g/mol

IUPAC Name

1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8FN5O3/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

AASJQEPHBXJBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)F

Origin of Product

United States

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